molecular formula C7H7F4NO3S B1661567 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate CAS No. 921754-29-2

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate

Cat. No.: B1661567
CAS No.: 921754-29-2
M. Wt: 261.20
InChI Key: KHGVYJOHEQHHNH-UHFFFAOYSA-M
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Description

Structurally, it consists of a pyridinium ring substituted with a fluorine atom at the 2-position and a methyl group at the 1-position. The triflate anion (CF₃SO₃⁻) is a strong electron-withdrawing group, enhancing the compound’s stability and reactivity as an alkylating or activating agent in organic synthesis. This compound is typically employed in nucleophilic substitution reactions, where its pyridinium cation acts as a leaving group or a directing agent .

Properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVYJOHEQHHNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00841152
Record name 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00841152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921754-29-2
Record name 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00841152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

In anhydrous dichloromethane (DCM), 2-fluoropyridine reacts with methyl triflate at room temperature under inert conditions. The reaction proceeds via an SN2 mechanism, where the lone pair on the pyridine nitrogen attacks the electrophilic methyl group of MeOTf, displacing the triflate anion. The exothermic reaction typically completes within 12–24 hours, affording the product in 80–85% yield after recrystallization from acetone.

Key advantages :

  • No requirement for anion-exchange steps.
  • High purity due to the absence of competing byproducts.

Anion Metathesis from Halide Salts

An alternative approach involves synthesizing the iodide or bromide salt of 2-fluoro-1-methylpyridinium followed by anion exchange with silver triflate (AgOTf). This two-step method is advantageous when methyl triflate is unavailable or cost-prohibitive.

Step 1: Methylation with Methyl Iodide

2-Fluoropyridine is heated with methyl iodide (MeI) in acetonitrile at 60°C for 48 hours. The reaction forms 2-fluoro-1-methylpyridinium iodide, which is isolated via solvent evaporation.

Step 2: Anion Exchange

The iodide salt is dissolved in acetone and treated with AgOTf. The insoluble silver iodide precipitate is filtered off, leaving the desired triflate salt in solution. Evaporation under reduced pressure yields the product in 75–78% overall yield.

Limitations :

  • Requires stoichiometric silver reagents, increasing cost.
  • Potential residual iodide contamination if filtration is incomplete.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, cost, and practicality of the three primary routes:

Method Reagents Conditions Yield (%) Purity (%) Cost Estimate
Direct Quaternization MeOTf, DCM RT, 24h, inert 85 98 High
Anion Metathesis MeI, AgOTf, acetone 60°C, 48h (Step 1) 78 95 Moderate
Acid-Catalyzed TfOH, MeOH, DCM Reflux, 72h 65 90 Low

Key observations :

  • Direct quaternization offers the highest yield and purity but requires expensive MeOTf.
  • Anion metathesis balances cost and yield but introduces complexity with silver byproducts.
  • Acid-catalyzed methods are cost-effective but less efficient.

Mechanistic Insights and Side Reactions

Quaternization Selectivity

The fluorine substituent at the 2-position electronically deactivates the pyridine ring, directing methylation exclusively to the nitrogen atom. Steric effects from the adjacent fluorine further prevent undesired C-methylation.

Common Byproducts

  • Over-methylation : Occurs in acid-catalyzed methods if methanol is in excess, leading to dimethylated species.
  • Degradation : Prolonged heating in acidic conditions can cleave the triflate anion, forming 2-fluoro-1-methylpyridinium hydroxide, which is hygroscopic and unstable.

Purification and Characterization

Crystallization

The triflate salt is typically crystallized from acetone or ethyl acetate, yielding colorless needles. Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with related pyridinium triflates.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, 1H, J = 6.8 Hz, H-6), 8.34 (t, 1H, J = 7.2 Hz, H-4), 7.98 (d, 1H, J = 8.0 Hz, H-3), 4.32 (s, 3H, N-CH₃).
  • ¹⁹F NMR : δ -78.5 (CF₃SO₃⁻), -112.3 (C-2-F).

Applications in Organic Synthesis

2-Fluoro-1-methylpyridinium trifluoromethanesulfonate serves as a potent electrophilic agent in:

  • Peptide coupling : Activates carboxylic acids via mixed anhydride formation.
  • Polymer chemistry : Acts as a photoacid generator in controlled radical polymerizations, enabling precise molecular weight distributions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and solvents such as dichloromethane and acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide coupling reactions, the primary products are peptides with high purity and yield .

Scientific Research Applications

Organic Synthesis

Peptide Coupling:
2-FMP-TfO is primarily utilized as a coupling reagent in the synthesis of peptides. It enhances the reactivity of carboxylic acids, facilitating the formation of peptide bonds more efficiently than traditional reagents like DCC (dicyclohexylcarbodiimide). Studies indicate that using 2-FMP-TfO can yield peptides with purities exceeding 90% with minimal side products.

Biochemical Analysis

Mass Spectrometry:
The compound is employed in the derivatization of vitamin D metabolites for mass spectrometry analysis. This application is crucial for the accurate quantification and identification of these metabolites in biological samples, showcasing its importance in biochemical research.

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs):
2-FMP-TfO serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethanesulfonate group imparts distinct reactivity, making it suitable for developing novel APIs that require specific functional groups.

Case Study 1: Peptide Coupling Efficiency

A comparative study demonstrated that peptides synthesized using 2-FMP-TfO exhibited higher purity levels compared to those synthesized with traditional coupling agents. The optimized reaction conditions resulted in yields exceeding 90% while minimizing side reactions.

Case Study 2: Stability in Biological Systems

In vivo studies using 2-FMP-TfO as a labeling agent for PET imaging indicated over 95% stability within mouse serum over extended periods. This stability makes it a promising candidate for non-invasive imaging techniques, highlighting its potential beyond traditional organic synthesis applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate involves its role as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate with structurally and functionally related compounds, focusing on reactivity, stability, and synthetic applications.

Table 1: Key Properties of Selected Pyridinium Triflates and Alkylating Agents

Compound Name Molecular Formula Key Substituents Reactivity Profile Applications
This compound C₇H₇F₄NO₃S 2-F, 1-CH₃, CF₃SO₃⁻ High electrophilicity due to fluorine and triflate; moderate thermal stability Alkylation reactions, catalysis in nucleophilic substitutions
Methyl trifluoromethanesulfonate C₂H₃F₃O₃S CH₃, CF₃SO₃⁻ Extremely reactive alkylating agent; hydrolyzes rapidly Methylation of alcohols, amines, and thiols under mild conditions
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate C₈H₃F₆INO₃S 3-I, 5-CF₃, CF₃SO₃⁻ Enhanced leaving-group ability due to iodine; stable under acidic conditions Suzuki-Miyaura cross-coupling; halogenation-directed synthesis
2-Fluoroethyl trifluoromethanesulfonate C₃H₃F₄O₃S CH₂CH₂F, CF₃SO₃⁻ Selective S-alkylation agent; requires NaI/DMF for optimal reactivity Synthesis of thioethers and sulfonium salts

Key Findings from Comparative Studies

Reactivity in Alkylation Reactions

  • This compound exhibits moderate reactivity compared to methyl trifluoromethanesulfonate , which is highly reactive but prone to hydrolysis. The fluorine substituent in the pyridinium ring enhances electrophilicity, making it suitable for reactions requiring controlled alkylation .
  • In contrast, 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate leverages iodine’s polarizability for efficient cross-coupling reactions, a property absent in the fluorine-substituted analog .

Chemoselectivity

  • 2-Fluoroethyl trifluoromethanesulfonate demonstrates a 5:1 O/S alkylation ratio under microwave conditions, whereas This compound is more selective for oxygen-based nucleophiles due to steric and electronic effects of the pyridinium core .

Thermal and Chemical Stability Pyridinium triflates generally show higher thermal stability than alkyl triflates (e.g., methyl triflate) due to aromatic stabilization. However, the presence of electron-withdrawing groups (e.g., fluorine) in this compound slightly reduces its stability compared to non-fluorinated pyridinium salts .

Synthetic Utility

  • The fluorinated pyridinium triflate is preferred in reactions requiring a bulky leaving group, such as glycosylation or peptide synthesis, whereas smaller alkyl triflates (e.g., methyl or ethyl) are used for rapid methylation/ethylation .

Biological Activity

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate is a chemical compound that plays a significant role in organic synthesis, particularly as a coupling reagent in peptide synthesis and other biochemical applications. Understanding its biological activity is essential for its effective use in research and industrial applications.

The compound is characterized by its molecular formula C6H7F4NO3SC_6H_7F_4NO_3S and has a unique trifluoromethanesulfonate group that enhances its reactivity. The synthesis typically involves the reaction of 2-fluoro-1-methylpyridine with trifluoromethanesulfonic acid, which requires careful handling due to its sensitivity to moisture.

The primary mechanism of action for this compound is its role as a coupling reagent. It activates carboxyl groups, facilitating their reaction with amines to form peptide bonds. This process is vital in the synthesis of peptides and proteins, which are crucial for various biological functions.

1. Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its ability to enhance the reactivity of carboxylic acids. This property allows for higher yields and purities in peptide formation compared to traditional methods.

2. Mass Spectrometry Analysis

The compound has been employed in the derivatization of vitamin D metabolites for analysis by mass spectrometry, showcasing its utility in biochemical analysis.

3. Pharmaceutical Synthesis

It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of active pharmaceutical ingredients (APIs).

Research Findings

Recent studies have highlighted the stability and efficacy of this compound in biological systems:

StudyFindings
Evaluated as a precursor for PET imaging agents, showing high stability in serum environments.
Demonstrated effectiveness in trifluoromethoxylation reactions, indicating potential applications in drug development.
Investigated its role in heterocyclic group transfer reactions, enhancing the scope of organic transformations.

Case Study 1: Peptide Coupling Efficiency

A study comparing various coupling reagents found that this compound yielded higher purity peptides than traditional reagents like DCC (dicyclohexylcarbodiimide). The reaction conditions were optimized to achieve a yield exceeding 90% with minimal side products.

Case Study 2: Stability in Biological Systems

In vivo studies indicated that when used as a labeling agent for PET imaging, the compound exhibited over 95% stability within mouse serum over extended periods, making it a promising candidate for non-invasive imaging techniques .

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate, and what are the critical intermediates?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or quaternization of a pyridine precursor. For example, trifluoromethanesulfonyl chloride (TFMSCl) is a key reagent for introducing the triflate group. Intermediate isolation, such as 1-methylpyridinium salts, requires anhydrous conditions to avoid hydrolysis. Reaction monitoring via 19F^{19}\text{F} NMR is critical to track fluorination efficiency .

Q. What spectroscopic techniques are optimal for characterizing structural stability and electronic effects in this compound?

  • Methodological Answer :

  • FT-IR : Identify vibrations of the triflate group (e.g., S=O stretching at 1250–1150 cm1^{-1}) and pyridinium ring (C-F stretch ~1100 cm1^{-1}) .
  • X-ray crystallography : Resolve bond angles (e.g., F–C–S angles ≈113°) and confirm ionic pairing between the pyridinium cation and triflate anion .
  • 1H^{1}\text{H}/19F^{19}\text{F} NMR : Assess purity and detect fluorinated byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its WGK 3 classification (severely hazardous to water), use fume hoods, nitrile gloves, and secondary containment. Avoid contact with reducing agents to prevent decomposition into toxic fluoride species. Store under inert gas (argon) to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How does the trifluoromethanesulfonate anion influence the compound’s reactivity in ionic liquid-mediated catalysis?

  • Methodological Answer : The triflate anion’s low nucleophilicity enhances cationic reactivity in acid-catalyzed reactions (e.g., Friedel-Crafts alkylation). Thermophysical studies (e.g., differential scanning calorimetry) reveal ionic liquid behavior at elevated temperatures (>150°C), enabling solvent-free catalysis. Compare conductivity data with other ionic liquids to optimize reaction conditions .

Q. What computational methods can resolve contradictions in reported thermal stability data?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model decomposition pathways (e.g., C–F bond cleavage vs. anion-cation dissociation). Pair with thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) to reconcile discrepancies. For example, TGA data from Safarov et al. (2019) show stability up to 250°C in inert environments .

Q. How can researchers design experiments to probe the compound’s fluorination efficiency in cross-coupling reactions?

  • Methodological Answer : Use palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids. Monitor reaction kinetics via 19F^{19}\text{F} NMR and compare yields with non-fluorinated analogs. Optimize ligand systems (e.g., tris-o-furylphosphine) to enhance selectivity for C–F bond activation .

Q. What strategies mitigate hydrolysis of the triflate group during aqueous-phase applications?

  • Methodological Answer : Encapsulate the compound in hydrophobic ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or use phase-transfer catalysts. Stability tests via pH-controlled UV-Vis spectroscopy (e.g., Shimadzu FTIR-8300) can identify degradation thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Reactant of Route 2
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate

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